molecular formula C11H6ClFN2O2 B2850105 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid CAS No. 1207724-87-5

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B2850105
CAS No.: 1207724-87-5
M. Wt: 252.63
InChI Key: GUQCAJDZQGVQCX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid (CAS: 1207724-87-5) is a pyrimidine derivative featuring a carboxylic acid group at position 4 and a 5-chloro-2-fluorophenyl substituent at position 4. Its molecular formula is C₁₁H₆ClFN₂O₂, with a molecular weight of 264.63 g/mol. The compound is identified by synonyms such as SCHEMBL1938162 and MFCD21974043 .

Synthesis
The compound is synthesized via hydrolysis of its methyl ester precursor, 6-(3-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid methyl ester (CAS: 1207723-98-5). This involves reacting the ester with sodium hydroxide in tetrahydrofuran (THF) at 20°C for 16 hours, followed by acidification and purification .

Properties

IUPAC Name

6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN2O2/c12-6-1-2-8(13)7(3-6)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQCAJDZQGVQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=NC=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate (K₂CO₃), dimethylformamide (DMF)

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Coupling Reactions: Palladium catalysts, boronic acids

Major Products Formed

The major products formed from these reactions include substituted pyrimidines, alcohols, and various coupled products depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine core substituted with a 5-chloro-2-fluorophenyl group and a carboxylic acid group. This unique structure endows it with diverse biological activities and chemical reactivity.

Scientific Research Applications

1. Medicinal Chemistry

  • Anti-inflammatory Activity : The compound has demonstrated potent inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Studies have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib, indicating its potential for treating inflammatory diseases .

    Table 1: COX-2 Inhibition IC50 Values
    CompoundIC50 (μM)Reference
    6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid0.04 ± 0.02
  • Anticancer Properties : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and T-24 (bladder cancer). The mechanism involves inducing apoptosis and cell cycle arrest.

    Table 2: Cytotoxicity Assay Results
    Cell LineIC50 (μM)Mechanism of ActionReference
    MCF-7168.78Induces apoptosis
    T-24257.87Cell cycle arrest at G1 phase

2. Antimicrobial Activity
The antimicrobial efficacy of the compound has been assessed against various pathogens, showing promising results that suggest its potential as a lead compound for new antimicrobial agents.

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli< 10 μg/mL
S. aureus< 15 μg/mL
A. flavus< 20 μg/mL

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its functional groups allow for various reactions, including nucleophilic substitutions and coupling reactions like Suzuki-Miyaura coupling.

2. Agrochemical Development
Due to its biological activity, this compound is being explored for developing new agrochemicals, particularly herbicides that can target specific plant pathways without affecting non-target species .

Case Studies

Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of several pyrimidine derivatives, including this compound. It was found to significantly reduce inflammation in carrageenan-induced paw edema models in rats, demonstrating its therapeutic potential .

Case Study 2: Anticancer Mechanism Investigation
Research on the anticancer properties highlighted that the compound induced apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins, suggesting a mechanism that could be harnessed for therapeutic interventions .

Mechanism of Action

The mechanism of action of 6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Pyrimidine-4-carboxylic Acid Derivatives

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Features
Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications References
6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid 5-Cl, 2-F-C₆H₃ (C6); COOH (C4) 264.63 Intermediate for pharmaceuticals
2-(Phenylthio)pyrimidine-4-carboxylic acid (3c) SPh (C2); COOH (C4) 213.07 Covalent inhibitor warhead
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl (C2); CH₃ (C6); COOH (C4) 248.67 Industrial intermediate
5-Chloro-2-cyclopropyl-6-hydroxypyrimidine-4-carboxylic acid Cl (C5); cyclopropyl (C2); OH (C6) 230.62 Potential antiviral/antibacterial
5-(4-Chlorophenyl)-4-(2,4-dichlorophenyl)pyrimidine-2-carboxylic acid 4-Cl-C₆H₄ (C5); 2,4-Cl₂-C₆H₃ (C4) 383.62 Not reported (structural analog)

Physicochemical Properties

  • Melting Points: The trifluoromethyl analog (Compound 34, ) has a melting point of 155–156°C .
  • Spectroscopic Data :
    • ¹H NMR : The trifluoromethyl analog () shows peaks at δ 13.92 (COOH), 7.33–7.65 (aryl protons), and 1.64–3.78 (aliphatic protons) .
    • HPLC Purity : The trifluoromethyl analog achieves >99% purity under Method A (tR = 12.9 min) , suggesting rigorous quality control relevant to the target compound.

Biological Activity

6-(5-Chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a chloro and fluoro group on the phenyl ring, which is critical for its biological activity. The structural formula can be represented as follows:

C1H1ClFN1O2\text{C}_1\text{H}_1\text{Cl}\text{F}\text{N}_1\text{O}_2

1. Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives exhibit potent anti-inflammatory effects. Specifically, this compound has been shown to inhibit cyclooxygenase-2 (COX-2) activity.

Table 1: COX-2 Inhibition IC50 Values

CompoundIC50 (μmol)Reference
This compound0.04 ± 0.02
Celecoxib (Standard)0.04 ± 0.01

The compound's ability to suppress COX-2 suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. It has shown efficacy against human breast cancer (MCF-7) and urinary bladder cancer (T-24) cell lines.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)Mechanism of ActionReference
MCF-7168.78Induces apoptosis
T-24257.87Cell cycle arrest at G1 phase

In vitro assays revealed that the compound induces apoptosis and arrests the cell cycle at the G1 phase, suggesting a mechanism that could be exploited for cancer therapy.

3. Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives has also been highlighted, with promising results against various bacterial strains.

Table 3: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
E. coli< 10 μg/mL
S. aureus< 15 μg/mL
A. flavus< 20 μg/mL

These findings indicate that the compound may serve as a lead in developing new antimicrobial agents.

Case Studies

Several case studies have documented the biological activity of related pyrimidine compounds, providing insights into structure-activity relationships (SAR). For instance, modifications on the phenyl ring significantly influence the potency against specific targets.

Case Study: SAR Analysis

In a comparative study of various pyrimidine derivatives, it was found that substituents such as chloro and methoxy groups enhance biological activity significantly. The presence of halogen atoms was particularly noted to improve COX-2 inhibition and anticancer efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 6-(5-chloro-2-fluorophenyl)pyrimidine-4-carboxylic acid, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where halogenated pyrimidine intermediates (e.g., 4-chloropyrimidine) are coupled with a boronic ester derivative of 5-chloro-2-fluorophenyl. Key reaction parameters include catalyst selection (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), solvent choice (DMF or THF), and temperature (80–120°C). Post-coupling oxidation of the methyl ester to the carboxylic acid requires acidic or basic hydrolysis (e.g., HCl/NaOH) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) are essential for structural confirmation. HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase (gradient elution) ensures purity >95%. Differential scanning calorimetry (DSC) confirms crystallinity and thermal stability .

Q. What solvent systems are optimal for solubility studies of this compound in pharmacological assays?

  • Methodological Answer : The compound exhibits poor aqueous solubility but dissolves in polar aprotic solvents like DMSO or DMF. For in vitro assays, prepare stock solutions in DMSO (10 mM) and dilute with buffered saline (PBS, pH 7.4) to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation in aqueous media .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of functional group modifications on the pyrimidine ring?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify reactive sites. For example, the 2- and 4-positions of the pyrimidine ring are electrophilic hotspots, enabling selective substitutions. Molecular docking simulations further predict interactions with biological targets (e.g., kinase enzymes) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, discrepancies in IC₅₀ values may arise from off-target effects; employ siRNA knockdown or CRISPR-edited cell lines to confirm target specificity. Statistical meta-analysis of dose-response curves across multiple replicates reduces variability .

Q. How can reaction conditions be optimized to minimize byproducts in large-scale synthesis?

  • Methodological Answer : Apply design of experiments (DoE) methodologies, such as factorial design, to screen variables (catalyst loading, temperature, solvent ratio). For example, a central composite design identified that reducing Pd catalyst to 0.5 mol% and increasing reaction time to 24 hr improved yield from 65% to 88% while suppressing dimerization byproducts .

Q. What crystallographic techniques elucidate the solid-state conformation of this compound and its derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves dihedral angles between the pyrimidine core and substituted phenyl groups. Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize crystal packing, as observed in analogous structures .

Q. How does the electronic nature of the 5-chloro-2-fluorophenyl substituent influence the compound’s acidity and binding affinity?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups increase the carboxylic acid’s acidity (pKa ~2.5–3.0), enhancing ionic interactions in biological systems. Comparative studies with non-halogenated analogs show a 10-fold increase in binding affinity to human carbonic anhydrase IX, attributed to halogen bonding with Thr199 .

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